3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide -

3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Catalog Number: EVT-4584285
CAS Number:
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative that exhibits potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms. [] It has shown particular efficacy against the SKM-1 human myelodysplastic syndrome cell line. In vitro, this compound increases intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. In vivo studies using SKM-1 xenograft models have demonstrated its excellent antitumor activity. Notably, its antitumor effects were more pronounced in mice with intact immune systems compared to those with thymus deficiencies. Pharmacokinetic studies in ICR mice and SD rats showed a favorable profile, with minimal metabolic differences observed across hepatocytes from five different species. Additionally, it exhibited low inhibition of the human ether-a-go-go (hERG) channel, with an IC50 value of 34.6 μM. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a fluorine-substituted benzamide derivative designed as an HDAC inhibitor. [] It demonstrates selectivity for class I HDACs (HDAC1, 2, and 3), particularly HDAC3 (IC50: 95.48 nM). FNA displays potent antiproliferative activity in vitro, inhibiting HepG2 cells with an IC50 value of 1.30 μM, outperforming SAHA (IC50: 17.25 μM). In vivo xenograft models, FNA effectively suppressed tumor growth, achieving a tumor growth inhibition (TGI) of 48.89% compared to SAHA's 48.13%. Its antitumor mechanism involves promoting apoptosis and inducing G2/M phase arrest in HepG2 cells. Combining FNA at 0.5 μM with taxol or camptothecin enhances their anticancer activity. []

2-Amino-N-(2-chloropyridin-3-yl)benzamide

Compound Description: This compound is formed by the condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate. [] A key structural characteristic is the near co-planarity of the aromatic rings (dihedral angle = 2.28°). An intramolecular N—H⋯O hydrogen bond further stabilizes the structure. Crystallographically, intermolecular N—H⋯O and N—H⋯N hydrogen bonds create (100) sheets. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4)

Compound Description: Compound 4 is a potent anticonvulsant, exhibiting efficacy in various animal models. [] When orally administered to mice, it demonstrates anticonvulsant activity against maximal electroshock (MES)-induced seizures with an ED50 of 5.6 mg/kg. A key feature of Compound 4 is its resistance to metabolic N-acetylation, a common metabolic pathway for benzamides, due to the steric hindrance created by the two methyl groups ortho to the 4-amino substituent. This resistance results in high and long-lasting plasma concentrations of the parent drug. Unlike its analogues without the two ortho methyl groups, Compound 4 potently enhances hexobarbital-induced sleeping time in mice, indicating its influence on drug metabolism. At an oral dose of 375 μg/kg, it increases sleeping time by 61% compared to controls. []

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl)amino)phenylthiazolidine-3-yl)benzamide (TH08)

Compound Description: TH08 is a benzamide derivative that has shown potent anticancer activity in in vivo studies using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice. [] Administration of TH08 resulted in significant reductions in tumor weight, prolonged survival times in tumor-bearing mice, and effective inhibition of tumor cell growth. Furthermore, TH08 demonstrated a favorable effect on hematological parameters, including white blood cell count, red blood cell count, and hemoglobin levels. The efficacy of TH08 was comparable to that of bleomycin, a standard chemotherapy drug, suggesting its potential as a novel antitumor agent. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (Compound 6)

Compound Description: Compound 6 is a naphthol derivative synthesized through a multi-step process. [] Its synthesis involves using β-naphthol, benzaldehyde, and ethylenediamine to first create 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol. This intermediate then reacts with 3,5-dinitrobenzoic acid to yield Compound 6. The structure of Compound 6 has been confirmed using elemental analysis, spectroscopy, and spectrometry data. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives

Compound Description: This series of compounds incorporates a thiazole ring system into the benzamide structure. [] They are synthesized starting from benzoyl chloride and hydrazine, leading to substituted benzohydrazides. Subsequent reactions yield N-(4-chlorobenzylidene)aryl hydrazide, which is then cyclized to form the thiazolidinone ring. Antimicrobial evaluation of these derivatives against gram-positive bacteria (Bacillus subtilis, S. pyogenes), gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans, Aspergillus niger) revealed varying levels of activity. Notably, derivatives with electron-donating groups (hydroxyl, amino, methoxy) on the phenyl ring showed enhanced antimicrobial activity, while those with electron-withdrawing groups (nitro) exhibited lower activity. []

4-[(methylsulfonyl)amino]benzamides and sulfonamides

Compound Description: This series of compounds includes both benzamides and sulfonamides bearing a methylsulfonyl amino group at the para position. [] These compounds have been investigated for their Class III antiarrhythmic activity. Several compounds demonstrated potent Class III activity without affecting cardiac conduction in in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs) models. The most potent compounds featured a 2-aminobenzimidazole group. Notably, one such compound, WAY-123,398 (Compound 5 in the study), exhibited favorable oral bioavailability, a good hemodynamic profile, a 3-fold increase in ventricular fibrillation threshold, and the ability to terminate ventricular fibrillation, restoring sinus rhythm in anesthetized dogs. Voltage-clamp studies in isolated myocytes revealed that WAY-123,398 specifically and potently blocks the delayed rectifier potassium current (IK) at concentrations that significantly prolong action potential duration. []

1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl (amino phenyl)-2-propen-1-one (MSPPP)

Compound Description: MSPPP is a chalcone derivative investigated as a potential liquid laser dye material. [, , ] Its absorption and fluorescence spectra were studied in various solvents and concentrations. The amplified spontaneous emission (ASE) performance of MSPPP was evaluated under different concentrations and organic solvents using a Nd: YAG laser (355 nm) pump. In comparative studies, MSPPP displayed comparable ASE performance to the conventional laser dye coumarin 503. MSPPP exhibits excellent photochemical stability, with its ASE occurring in the 515-548 nm wavelength range. Density functional theory (DFT) calculations were employed to determine the HOMO-LUMO energy values and optimize the molecular geometry of MSPPP. [, , ]

N-(2-Aminophenyl)-Benzamide Derivatives

Compound Description: This series of compounds, structurally related to benzamides, has been explored for its inhibitory activity against HDAC2, a histone deacetylase isoform. [] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using the Scigress Explorer software, were conducted on a set of 20 compounds to correlate their physicochemical descriptors with their anti-HDAC2 activity. The most effective QSAR model, validated using the leave-one-out method, demonstrated statistical significance with a coefficient of determination (r2) of 0.735696. This model was then utilized to predict the anti-HDAC2 activity of 29 test compounds. Molecular docking studies using Molegro Virtual Docker software revealed that most test compounds formed hydrogen bond interactions with the HDAC2 protein. One compound, with a predicted pIC50 value of 7.358, exhibited hydrogen bond interactions with HDAC2 (PDB ID: 3MAX). []

5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED)

Compound Description: BED is a newly synthesized compound that acts as a potent and selective inhibitor of the Na(+)/Ca(2+) exchanger isoform 3 (NCX3), with an IC50 of 1.9 nM. [] This inhibition was confirmed using various techniques including single-cell microfluorimetry, (45)Ca(2+) radiotracer fluxes, and patch-clamp recordings in a whole-cell configuration. Significantly, BED showed minimal impact on NCX2, another isoform present in the central nervous system (CNS), and had no effect on the ubiquitously expressed NCX1 isoform. Studies using chimeras and deletion mutants revealed that the α1 and α2 repeats of NCX3 are critical for BED's inhibitory action, while the intracellular regulatory f-loop is not involved. At a concentration of 10 nM, BED exacerbated damage caused by oxygen/glucose deprivation (OGD) followed by reoxygenation in cortical neurons by disrupting intracellular Ca(2+) concentration ([Ca(2+)]i). At the same concentration, BED significantly increased cell death in the CA3 region of hippocampal organotypic slices exposed to OGD and worsened infarct injury in mice following transient middle cerebral artery occlusion. []

N-{methylene}benzamide (Compound 3)

Compound Description: Compound 3 is a guanidine derivative synthesized by reacting N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with aniline in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide. [] The structure of Compound 3 was verified using 1H and 13C-NMR, infrared spectroscopy, and elemental analysis. []

2-Amino-N-(4-methoxyphenyl)benzamide

Compound Description: The crystal structure of this benzamide derivative has been determined. [] The compound crystallizes in the monoclinic space group P21/n with specific cell parameters. Structural analysis reveals key details about bond lengths, angles, and intermolecular interactions. []

N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)amino-methyl]benzamide (MS275)

Compound Description: MS275 is a histone deacetylase (HDAC) inhibitor. [] Studies indicate that MS275 can enhance radiation-induced cell death in gastrointestinal adenocarcinoma cells. []

m-Carboxycinnamic acid bis-hydroxamide (CBHA)

Compound Description: CBHA is classified as a histone deacetylase (HDAC) inhibitor. [] Research has shown that CBHA can enhance the effects of radiation therapy, demonstrating an ability to increase radiation-induced cell death in gastrointestinal adenocarcinoma cells. []

(E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (Compound 11)

Compound Description: Compound 11 is an arylidenehydrazide derivative that has demonstrated potent and selective cytotoxic activity against human colon cancer cell lines. [] It exhibits a significantly higher selectivity for colon cancer cells compared to human umbilical vein endothelial cells. Importantly, Compound 11 shows a 7-fold and 4-fold higher selectivity than the reference drugs doxorubicin and gefitinib, respectively. In silico studies, including molecular docking and molecular dynamics simulations, indicate that Compound 11 has a strong binding affinity for, and potentially inhibits, transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are implicated in cancer development and progression. []

4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

Compound Description: ML-1035 is a sulfoxide-containing benzamide derivative that acts as a 5-hydroxytryptamine (5HT3) receptor antagonist. [, ] Pharmacokinetic studies in rats show that ML-1035 undergoes metabolic interconversion with its corresponding sulfide metabolite. This reversible metabolism influences the exposure times of both ML-1035 and its sulfide metabolite. The oral bioavailability of ML-1035 and its sulfide metabolite was found to be 8.3% and 13%, respectively, following oral administration of ML-1035. Interestingly, the sulfide metabolite showed better absorption than ML-1035 in rats. [, ]

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine bis(4-methylbenzenesulfonate) monohydrate (Lapatinib Ditosylate Monohydrate)

Compound Description: Lapatinib Ditosylate Monohydrate is a novel crystalline anhydrous modification of lapatinib ditosylate monohydrate. [] It is characterized by a specific set of diffraction maxima and thermal properties observed through differential scanning calorimetry. Lapatinib is a reversible, selective inhibitor of the intracellular tyrosine kinase receptors of the epidermal growth factor. It is used in the treatment of advanced and/or metastatic breast cancer. []

N-(2-diethylaminoethyl)benzamide Derivatives

Compound Description: This group consists of several radioiodinated N-(dialkylaminoalkyl)benzamides, including IMBA (N-(2-diethylaminoethyl)-3-[(131)I]iodo-4-methoxybenzamide) and BZA (N-(2-diethylaminoethyl)-4-[(131)I]iodobenzamide). [] These compounds have been explored for their potential in the planar scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases. []

(2S,4S)-4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide (TKS159)

Compound Description: TKS159 is a chiral template used in the supramolecular enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid (AC). [] It provides a unique motif for enantioface-selective binding of AC through hydrogen bonding and shielding effects. Using TKS159 as a template allows for the synthesis of chiral products with significant enantiomeric excesses. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: The crystal structure of this complex benzamide derivative has been analyzed. [] Key findings include the non-ideal boat conformation of the central eight-membered ring, influenced by steric hindrance, and the near-perpendicular orientation between the benzene and pyrazole rings. The crystal packing is stabilized by C(ar)—H⋯O hydrogen bonds, creating a three-dimensional network. []

[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino)pyriminl-5-yl]methanol (Rosuvastatin intermediate VI)

Compound Description: This compound serves as a key intermediate in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. []

N-(2-aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl}benzamide (K-183)

Compound Description: K-183 is a novel histone deacetylase (HDAC) inhibitor. [] While it does not prevent hypertrophy or collagen production, K-183 has shown beneficial effects on hemodynamics in a rat model of reversible cardiac hypertrophy induced by isoproterenol. Specifically, K-183 attenuates the decrease in cardiac output and the increase in effective arterial elastance associated with hypertrophy. []

N-Acetylamino-3-chloro-N-(2-diethylamino-ethyl)benzamide (NACPA)

Compound Description: NACPA is a benzamide derivative that shows promising immunomodulatory effects. [] Pharmacokinetic studies in rats demonstrate that NACPA is rapidly absorbed, distributed, and eliminated. It exhibits a higher maximum concentration (Cmax) and a longer elimination half-life compared to its parent compound, 3-CPA (4-amino-3-chloro-N-(2-diethylamino-ethyl)benzamide). Notably, NACPA also has a significantly higher bioavailability (50%) than 3-CPA (14%). NACPA accumulates at higher concentrations in the spleen compared to the kidney and liver, suggesting a preferential uptake by lymphocyte-related cells. In vitro studies using human peripheral lymphocytes have shown that NACPA inhibits lymphocyte proliferation, interferon-gamma (INF-γ) production, and chemotaxis. []

2-Allyloxy-4-chloro-N-(2-piperidinoethyl)benzamide (264CP)

Compound Description: 264CP is a benzamide derivative designed as a potential antitussive agent. [] It is structurally related to 264-CE (2-allyloxy-4-chloro-N-(2-diethylaminoethyl)benzamide, Hexacol®) but incorporates a piperidino group instead of a diethylamino group to potentially enhance its antitussive activity. Pharmacological evaluations comparing 264CP with other benzamide analogues revealed its efficacy in suppressing cough reflexes. []

2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones

Compound Description: This series comprises two distinct yet related classes of compounds. The 2-amino-N-phenylbenzamides share a direct structural connection with 3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide due to the common 2-aminobenzamide core. On the other hand, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, while structurally distinct, represent a cyclized form of 2-amino-N-phenylbenzamides. These compounds were investigated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Some 2-amino-N-phenylbenzamides displayed good activity against Mycobacterium tuberculosis, including atypical strains. Notably, the introduction of a chloro substituent at position 5 enhanced the antimycobacterial activity. The cyclization of 2-amino-N-phenylbenzamides to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally resulted in reduced or abolished antimycobacterial and antifungal activity. The photosynthesis-inhibiting activity of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, evaluated by measuring the oxygen evolution rate in spinach chloroplasts, was relatively low, possibly due to their low aqueous solubility limiting their passage through thylakoid membranes. []

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and its analogues

Compound Description: A-33853 is a natural product analogue synthesized and evaluated for its antileishmanial activity. [] Screening against L. donovani, T. b. rhodesiense, T. cruzi, and P. falciparum cultures, followed by IC50 determination in L. donovani and cytotoxicity assessment in L6 cells, revealed A-33853 to be three times more potent than miltefosine, a known antileishmanial drug. Further investigation led to the discovery of N-(2-benzoxazol-2-ylphenyl)benzamides as novel antileishmanial chemotypes with selective nanomolar inhibitory activity against L. donovani and low cytotoxicity. []

o-[(2-Pyridylmethylene)amino]benzamide and 2-(2-Pyridyl)-1,2,3,4-tetrahydroquinazolin-4-one

Compound Description: These two compounds are ligands in a mixed-chelated nickel(II) complex. [] The o-aminobenzamide ligand acts as a tridentate ligand, coordinating through its oxygen and two nitrogen atoms. The quinazolinone ligand, on the other hand, behaves as a bidentate ligand, coordinating through its two nitrogen atoms. The complex adopts an octahedral geometry around the nickel(II) ion, with the sixth coordination site occupied by a water molecule. []

Properties

Product Name

3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

IUPAC Name

3-(methanesulfonamido)-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

InChI

InChI=1S/C14H15N3O3S/c1-21(19,20)17-12-7-4-5-11(9-12)14(18)16-10-13-6-2-3-8-15-13/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

WZQNRZLEVWCPIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.